2-(1,2-benzoxazol-3-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)acetamide
Description
2-(1,2-Benzoxazol-3-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)acetamide is a heterocyclic compound featuring a benzoxazole core linked to a 2,3'-bipyridine moiety via an acetamide bridge. Benzoxazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and receptor-targeting properties .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(11-17-16-7-1-2-8-18(16)26-24-17)23-13-15-6-4-10-22-20(15)14-5-3-9-21-12-14/h1-10,12H,11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXQVQKDPFBBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Bipyridine Synthesis: The bipyridine moiety can be prepared via the coupling of pyridine derivatives using transition metal catalysts such as palladium or nickel.
Coupling Reaction: The final step involves coupling the benzoxazole and bipyridine units through an acetamide linkage. This can be achieved using reagents like carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents onto the benzoxazole or bipyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole and bipyridine have been evaluated for their efficacy against various bacterial strains. In vitro studies indicate that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Properties
The anticancer potential of benzoxazole derivatives is well-documented. Compounds structurally analogous to 2-(1,2-benzoxazol-3-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)acetamide have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported that certain benzoxazole derivatives exhibit IC values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed for this purpose.
Potential Applications in Drug Development
- Antimicrobial Agents : Given its promising antimicrobial activity, this compound could be developed into a new class of antibiotics.
- Cancer Therapeutics : The ability to target cancer cells effectively positions this compound as a candidate for further development in oncology.
- Enzyme Inhibitors : Similar compounds have been studied for their ability to inhibit enzymes critical to disease processes, such as dihydrofolate reductase in cancer treatment .
Case Studies
Several studies have highlighted the potential applications of similar compounds:
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The bipyridine moiety can coordinate with metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis based on substituents, pharmacological activities, and applications:
Table 1: Structural and Functional Comparison
Key Observations
Pharmacological Potential
- Benzoxazole/Benzisoxazole Derivatives : The benzoxazole core in the target compound and N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is associated with anticancer and antimicrobial activities. The chloromethyl group in the latter enhances reactivity for further functionalization, whereas the bipyridine group in the target compound may improve receptor binding specificity.
- Indolinone Analogues: Compounds like (E)-2-(5-fluoro-indolin-3-ylidene)-N-(pyridin-4-yl)acetamide exhibit moderate bioactivity scores (5.797), suggesting that substituents such as fluoro and pyridinyl groups influence potency. The target compound’s bipyridine system could offer superior pharmacokinetics compared to simpler aryl groups.
- Naphthyridine Derivatives: Goxalapladib demonstrates the therapeutic relevance of complex acetamide derivatives in cardiovascular diseases.
Application Divergence
- Pharmaceutical vs. Agrochemical Use : Chloroacetamides like alachlor are herbicides, emphasizing the role of chloro substituents in agrochemical activity. The absence of such groups in the target compound and its benzoxazole core aligns it more with pharmaceutical applications, akin to Goxalapladib .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)acetamide , identified by its CAS number 1903590-46-4, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including anticancer properties, antioxidant capacity, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.4 g/mol. The structure features a benzoxazole ring and a bipyridine moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar benzoxazole derivatives. For instance:
- Mechanism of Action : Compounds containing benzoxazole structures have been shown to induce apoptosis in cancer cells. They often act through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Notably, derivatives that incorporate electron-withdrawing groups exhibit enhanced cytotoxicity against various cancer cell lines, including MCF-7 and A549 cells .
- Case Studies : A study demonstrated that a related compound exhibited an IC50 value of 1.94–3.46 μM against Colo-205 and A549 cells, indicating significant potency compared to standard chemotherapeutics like mitomycin-C .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.94 | Tubulin inhibition |
| Compound B | A549 | 3.46 | Apoptosis induction |
| Compound C | Colo-205 | 2.50 | Cell cycle arrest |
Antioxidant Activity
The antioxidant properties of benzoxazole derivatives have also been explored extensively:
- Research Findings : In vitro assays using the ABTS radical cation decolorization method revealed that certain derivatives showed up to 85% inhibition compared to ascorbic acid as a reference . This suggests that the compound may effectively scavenge free radicals, contributing to its potential therapeutic applications.
Table 2: Antioxidant Activity Comparison
| Compound | % Inhibition (ABTS) | Reference |
|---|---|---|
| Compound D | 85.74 | Ascorbic Acid |
| Compound E | 73.33 | Control |
Mechanisms of Biological Activity
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the benzoxazole and bipyridine moieties allows for interaction with various enzymes involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels within cells, leading to altered signaling pathways that favor apoptosis in cancer cells.
- Cell Cycle Regulation : By affecting tubulin dynamics and inducing G2/M phase arrest, the compound can effectively halt the proliferation of cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
